2-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of an ethoxy group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The carboxylic acid group is located at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the biphenyl structure. The reaction typically involves the use of ethyl iodide and a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of 2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-carboxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol group, resulting in the formation of 2-Ethoxy-[1,1’-biphenyl]-4-methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Oxidation: 2-carboxy-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 2-Ethoxy-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The ethoxy group and carboxylic acid group play crucial roles in binding to the active sites of target enzymes, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
2-Ethoxy-[1,1’-biphenyl]-4-nitrobenzene: Similar structure but with a nitro group instead of a carboxylic acid group
Uniqueness
2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy group and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethoxy-4-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-10-12(15(16)17)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQWQSSYYKZKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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